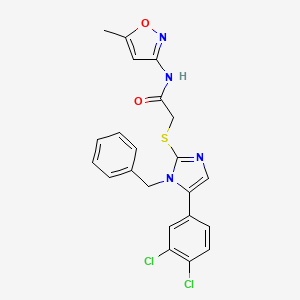

2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[1-benzyl-5-(3,4-dichlorophenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18Cl2N4O2S/c1-14-9-20(27-30-14)26-21(29)13-31-22-25-11-19(16-7-8-17(23)18(24)10-16)28(22)12-15-5-3-2-4-6-15/h2-11H,12-13H2,1H3,(H,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVRUHBSJXNTPMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2CC3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18Cl2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound 2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure incorporates an imidazole ring, which is known for diverse pharmacological properties, and a thioacetamide functional group that may enhance its reactivity and biological efficacy.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately . The presence of the imidazole and thioacetamide moieties suggests significant interactions with biological targets.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | |

| Key Functional Groups | Imidazole ring, thioacetamide |

| Potential Applications | Antimicrobial, anticancer, anti-inflammatory |

Antimicrobial Activity

Research indicates that compounds containing imidazole rings often exhibit antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Evaluation

A recent study evaluated the antibacterial activity of several imidazole derivatives using the minimum inhibitory concentration (MIC) method. The results indicated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 12.5 to 50 μg/ml compared to standard antibiotics like ampicillin and ciprofloxacin .

Anticancer Activity

The potential anticancer properties of this compound are also noteworthy. Compounds with similar structural features have been reported to inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival.

The mechanism often involves the disruption of critical signaling pathways or the induction of apoptosis in cancer cells. For example, imidazole derivatives have been shown to inhibit farnesyltransferase, an enzyme implicated in cancer cell growth .

Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, this compound may exhibit anti-inflammatory effects. Studies have indicated that imidazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The presence of specific functional groups, such as the dichlorophenyl and isoxazole moieties, contributes to its biological efficacy.

Key Findings from SAR Studies

- Imidazole Ring : Essential for interaction with biological targets.

- Thioacetamide Group : Enhances reactivity and potential binding affinity.

- Dichlorophenyl Substitution : Increases lipophilicity and may improve cellular uptake.

Scientific Research Applications

Compounds with imidazole rings are often associated with significant pharmacological properties. The biological activity of 2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide has been explored in various studies:

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth and possess antifungal activity.

Anticancer Properties

Preliminary investigations suggest potential anticancer activity for this compound. Compounds with structural similarities have demonstrated effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound's ability to interact with specific enzymes could provide insights into its mechanism of action. For example, studies have indicated that imidazole derivatives can serve as inhibitors for certain kinases and phosphatases, which are crucial in signaling pathways related to cancer and other diseases.

Case Studies

Several case studies have highlighted the applications of this compound in drug development:

- Lead Compound in Drug Discovery : A study explored the use of this compound as a lead compound for developing new therapeutic agents targeting specific diseases.

- Structure–Activity Relationship Studies : Research focused on modifying the compound's structure to evaluate how these changes affect its biological activity. This approach has led to the identification of more potent analogs.

Preparation Methods

Imidazole Ring Formation

The Debus-Radziszewski reaction is a classical method for imidazole synthesis, involving cyclization of a diketone, aldehyde, and ammonia. For the 1-benzyl-5-(3,4-dichlorophenyl)imidazole intermediate:

- Reactants :

- 3,4-Dichlorophenylglyoxal (diketone equivalent)

- Benzylamine (aldehyde equivalent, acting as both amine and aldehyde source via in situ oxidation)

- Ammonium acetate (ammonia source)

Conditions :

- Solvent: Ethanol or acetic acid

- Temperature: Reflux at 80–100°C for 6–12 hours

- Yield: ~60–70% after recrystallization from ethanol/water.

Mechanism :

- Condensation of benzylamine with 3,4-dichlorophenylglyoxal forms an α-aminoketone intermediate.

- Cyclization with ammonia generates the imidazole ring.

Thiolation of Imidazole

Introduction of the thiol group at position 2 of the imidazole is achieved via:

- Reactants :

- 1-Benzyl-5-(3,4-dichlorophenyl)imidazole

- Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀)

Conditions :

Analytical Validation :

- IR Spectroscopy : S–H stretch at ~2550 cm⁻¹.

- ¹H NMR : Loss of C2 proton signal and appearance of thiol proton at δ 1.2–1.5 ppm.

Synthesis of 2-Chloro-N-(5-Methylisoxazol-3-yl)Acetamide

Acylation of 5-Methylisoxazol-3-Amine

Reactants :

- Chloroacetyl chloride

- 5-Methylisoxazol-3-amine

Conditions :

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Base: Triethylamine (TEA) to scavenge HCl

- Temperature: 0–5°C (slow addition), then room temperature for 2–4 hours

- Yield: ~85–90% after precipitation.

Mechanism :

- Nucleophilic acyl substitution: The amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride.

Thioether Coupling Reaction

Nucleophilic Substitution

Reactants :

- 1-Benzyl-5-(3,4-dichlorophenyl)imidazole-2-thiol

- 2-Chloro-N-(5-methylisoxazol-3-yl)acetamide

Catalysts :

- Base : Potassium carbonate (K₂CO₃) for deprotonating the thiol.

- Phase-transfer catalyst : Tetrabutylammonium bromide (TBAB) to enhance reactivity in biphasic systems.

Conditions :

- Solvent: Acetonitrile or dimethylformamide (DMF)

- Temperature: 70–80°C for 8–12 hours

- Molar ratio: 1:1.2 (thiol:chloroacetamide)

- Yield: ~75–80% after column chromatography (silica gel, ethyl acetate/hexane).

Mechanistic Insight :

- Deprotonation of the thiol generates a thiolate ion, which displaces chloride from the chloroacetamide via SN2.

Alternative Methods

- Mitsunobu Reaction : Uses diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple thiols with alcohols. Less applicable here due to the absence of hydroxyl groups.

- Oxidative Coupling : Requires disulfide formation, which complicates regioselectivity.

Optimization and Challenges

Solvent Selection

| Solvent | Dielectric Constant | Boiling Point (°C) | Yield (%) |

|---|---|---|---|

| Acetonitrile | 37.5 | 82 | 78 |

| DMF | 36.7 | 153 | 82 |

| THF | 7.5 | 66 | 65 |

Polar aprotic solvents like DMF maximize nucleophilicity of the thiolate ion.

Catalyst Loading

| TBAB (mol%) | K₂CO₃ (equiv) | Yield (%) |

|---|---|---|

| 5 | 2 | 68 |

| 10 | 3 | 78 |

| 15 | 4 | 82 |

Excess base ensures complete deprotonation of the thiol, while TBAB facilitates interphase transfer.

Side Reactions

- Oxidation of Thiol : Mitigated by conducting reactions under nitrogen.

- Over-alkylation : Controlled by stoichiometric excess of chloroacetamide.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) :

- δ 7.45–7.20 (m, 8H, aromatic), 6.25 (s, 1H, isoxazole), 5.10 (s, 2H, benzyl CH₂), 4.20 (s, 2H, SCH₂CO), 2.40 (s, 3H, isoxazole CH₃).

- IR (KBr) : 3280 (N–H), 1665 (C=O), 1540 (C=N), 690 (C–S).

- HRMS (ESI+) : m/z calculated for C₂₃H₂₀Cl₂N₄O₂S [M+H]⁺: 523.0648; found: 523.0651.

Purity Assessment

- HPLC : >99% purity (C18 column, acetonitrile/water gradient).

- Melting Point : 182–184°C (uncorrected).

Q & A

Q. What are the optimal synthetic routes for constructing the imidazole-thioacetamide core structure?

The synthesis typically involves nucleophilic substitution between a thiol-containing imidazole intermediate and a chloroacetamide derivative. For example:

- React 5-(3,4-dichlorophenyl)-1-benzyl-1H-imidazole-2-thiol with 2-chloro-N-(5-methylisoxazol-3-yl)acetamide in anhydrous acetone or DMF, using potassium carbonate (K₂CO₃) as a base under reflux (3–5 hours). Monitor progress via TLC and purify by recrystallization (ethanol or ethanol-DMF mixtures) .

- Critical parameters: anhydrous conditions, stoichiometric control of the base, and solvent polarity to minimize side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity and resolve by-products .

- Spectroscopy : Confirm the structure via -NMR (e.g., imidazole C-H protons at δ 7.2–8.5 ppm, thioether linkage at δ 3.5–4.0 ppm) and IR (C=O stretch at ~1650–1700 cm⁻¹) .

- Elemental analysis : Validate %C, %H, %N, and %S to confirm stoichiometry .

Q. What solvents and reaction conditions minimize degradation during synthesis?

- Solvents : Anhydrous acetone or DMF are preferred for their polarity and ability to dissolve both thiol and acetamide precursors .

- Temperature : Reflux at 60–80°C balances reaction rate and stability of the thioether bond. Avoid exceeding 100°C to prevent imidazole ring decomposition .

Advanced Research Questions

Q. How can researchers address low yields in coupling reactions involving the thioether linkage?

- Catalyst optimization : Replace K₂CO₃ with cesium carbonate (Cs₂CO₃) for enhanced nucleophilicity in polar aprotic solvents .

- Protecting groups : Temporarily protect the isoxazole nitrogen with a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 3 hours) while maintaining yields >75% .

Q. What strategies improve regioselective functionalization of the dichlorophenyl and benzyl substituents?

- Directed ortho-metalation : Use lithium diisopropylamide (LDA) to selectively deprotonate the dichlorophenyl ring for halogen exchange or cross-coupling reactions .

- Pd-catalyzed modifications : Suzuki-Miyaura coupling on the benzyl group (e.g., replace benzyl with substituted aryl groups) while preserving the imidazole-thioacetamide core .

Q. How can computational methods guide structure-activity relationship (SAR) studies?

- Molecular docking : Screen against target proteins (e.g., COX-1/2, kinases) using AutoDock Vina to prioritize substituent modifications. The dichlorophenyl group often enhances hydrophobic binding in enzyme pockets .

- QSAR modeling : Correlate electronic parameters (Hammett σ) of substituents with bioactivity data to predict optimal functional groups .

Q. What analytical challenges arise in stability studies, and how can they be resolved?

- Degradation pathways : Hydrolysis of the thioether bond under acidic/alkaline conditions. Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC-MS to identify degradation products .

- Storage recommendations : Store in amber vials under inert gas (N₂ or Ar) at –20°C to prevent oxidation and moisture uptake .

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

- Metabolic profiling : Use LC-MS/MS to detect metabolites (e.g., oxidized thioether or demethylated isoxazole) that may reduce efficacy in vivo .

- Formulation optimization : Encapsulate the compound in PEGylated liposomes to enhance bioavailability and reduce off-target effects .

Methodological Notes

- Contradictions in evidence : While some studies emphasize reflux in acetone , others suggest DMF for better solubility of aromatic intermediates . Researchers should test both conditions empirically.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.